2-ethyl-5-methoxy-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-10-11-8-5-4-7(13-2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
AAXILYPOZBBCEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 5 Methoxy 1h Benzo D Imidazole and Its Structural Analogues
Comprehensive Analysis of Classical and Contemporary Approaches to the Benzimidazole (B57391) Nucleus Formation
The formation of the benzimidazole core has been a subject of extensive research for over a century, with the first synthesis reported in 1872. chemmethod.com Methodologies have evolved from harsh, high-temperature condensations to sophisticated, mild, and highly selective modern techniques. ingentaconnect.combenthamscience.com Classical approaches generally rely on the condensation of an o-phenylenediamine (B120857) with a C2-precursor, while contemporary strategies often employ metal catalysis and oxidative cyclizations to achieve the same core structure under milder conditions. nih.govacs.org
The most traditional and widely used method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a suitable C2-precursor, such as a carboxylic acid or its derivative. tandfonline.comnih.gov This reaction, often referred to as the Phillips condensation, typically requires heating the reactants, sometimes in the presence of a strong acid like polyphosphoric acid or hydrochloric acid, which acts as both a catalyst and a dehydrating agent. chemmethod.comorgsyn.org For the synthesis of 2-ethyl-5-methoxy-1H-benzo[d]imidazole, this would involve the reaction of 4-methoxy-1,2-phenylenediamine with propanoic acid or one of its derivatives.
Aldehydes are also common C2-precursors. ijariie.com The reaction of an o-phenylenediamine with an aldehyde first forms a Schiff base intermediate, which then undergoes cyclodehydrogenation to yield the 2-substituted benzimidazole. tandfonline.com This process often requires an oxidizing agent to facilitate the final aromatization step. tandfonline.com
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
o-Phenylenediamine Derivative C2-Precursor Conditions Product Yield Reference o-phenylenediamine Formic Acid (90%) 100°C, 2 hours 1H-benzo[d]imidazole 83-85% orgsyn.org o-phenylenediamine Acetic Acid Heating 2-methyl-1H-benzo[d]imidazole 68% orgsyn.org o-phenylenediamine Propionamide PPA, 150°C, 4 hours 2-ethyl-1H-benzo[d]imidazole Not specified rsc.org 4-nitro-o-phenylenediamine Various Aldehydes In(OTf)3, solvent-free, room temp 5-nitro-2-aryl-1H-benzimidazoles Excellent ijariie.com o-phenylenediamine Various Aldehydes LaCl3, acetonitrile (B52724), room temp 2-substituted-benzimidazoles 85-95% researchgate.net
Oxidative cyclization represents a significant strategy for benzimidazole synthesis, often providing access to the ring system under metal-free conditions. nih.govmdpi.com A common approach involves the condensation of an o-phenylenediamine with an aldehyde to form an intermediate that is subsequently oxidized. tandfonline.com Various oxidizing agents, including hypervalent iodine reagents, manganese dioxide (MnO₂), and even molecular oxygen, have been successfully employed. tandfonline.comrsc.org For instance, iodobenzene (B50100) diacetate (IBD) has been used as an effective oxidant for this transformation under solvent-free conditions. tandfonline.com
Another powerful oxidative approach involves the intramolecular C-H amination of amidines. acs.org This method allows for the use of readily available anilines as starting materials, expanding the diversity of accessible benzimidazole structures. nih.govacs.org The cyclization can be mediated by reagents like phenyliodine(III) diacetate (PIDA) or through copper-mediated oxidation. nih.govacs.org D-Glucose has also been reported as a biorenewable C1 synthon in an oxidative cyclization strategy with o-phenylenediamines, using water as a green solvent. organic-chemistry.orgresearchgate.net
Table 2: Selected Oxidative Cyclization Methods for Benzimidazole Synthesis
Starting Materials Oxidant/Catalyst Conditions Key Feature Reference o-phenylenediamines, Aldehydes Iodobenzene diacetate (IBD) Solvent-free, room temp, 3-5 min Rapid, green, efficient tandfonline.com Anilines (via amidines) PIDA or Cu(OAc)2/O2 Parallel synthesis format Enables C4-C7 diversity nih.govacs.org o-phenylenediamines, D-Glucose None (oxidative cyclization) Water, short reaction time Biorenewable methine source organic-chemistry.orgresearchgate.net N'-aryl urea (B33335) compounds Hypervalent iodine catalyst Metal-free Synthesis of benzimidazolinones mdpi.com o-phenylenediamines, Aldehydes H2O2/HCl Acetonitrile, room temp Simple, excellent yields organic-chemistry.org
In recent years, transition-metal catalysis has emerged as a powerful tool for constructing the benzimidazole nucleus, often under milder conditions than classical methods. nih.gov Catalysts based on copper, iron, palladium, and cobalt have all been developed. rsc.orgorganic-chemistry.orgnih.gov Copper-catalyzed methods are particularly prevalent, including intramolecular N-arylation using Cu₂O and the cyclization of o-bromoarylamines with nitriles. organic-chemistry.orgrsc.org
A significant advancement in this area is the development of ligand-free catalytic systems, which offer a more environmentally friendly and cost-effective alternative. rsc.orgrsc.org For example, an improved copper-catalyzed cyclization of o-bromoarylamine with nitriles proceeds efficiently under mild, ligand-free conditions to produce a wide range of benzimidazole derivatives with yields up to 98%. rsc.orgrsc.orgbohrium.com Iron catalysts, such as Fe(III) porphyrin complexes, have been used in one-pot, three-component reactions of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) to afford benzimidazoles in high yields. nih.gov
Table 3: Examples of Metal-Catalyzed Benzimidazole Syntheses
Catalyst System Reactants Key Advantage Yield Reference Copper (unspecified) o-bromoarylamine, nitriles Mild, ligand-free conditions Up to 98% rsc.orgrsc.org Fe(III) porphyrin benzo-1,2-quinone, aldehydes, NH4OAc One-pot, three-component High yields nih.gov Cu₂O/DMEDA Amidines Intramolecular N-arylation High yields organic-chemistry.org Pd(OAc)2 o-phenylenediamines, aldehydes Molecular oxygen as sole oxidant Moderate yields rsc.org Cobalt nanocomposite o-phenylenediamines, aldehydes Additive- and oxidant-free, recyclable High yields organic-chemistry.org
Application of Green Chemistry Principles in Benzimidazole Derivative Synthesis
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of benzimidazoles. chemmethod.commdpi.comchemmethod.com This shift is driven by the need to develop more sustainable and environmentally benign manufacturing methods, particularly within the pharmaceutical industry. mdpi.comnih.gov Key green approaches in benzimidazole synthesis include the use of alternative energy sources like microwaves, the development of solvent-free reaction conditions, and the use of eco-friendly catalysts and solvents like water or deep eutectic solvents (DES). mdpi.comnih.goveprajournals.com
Microwave irradiation has been established as a highly effective green chemistry tool for synthesizing benzimidazole derivatives. benthamdirect.comjchemrev.com Compared to conventional heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times (from hours to minutes), significant improvements in product yields, and cleaner reactions with fewer byproducts. mdpi.comnih.gov Many protocols have been developed that leverage microwave energy, including catalyst-free methods that yield products in 5-10 minutes with 94-98% efficiency. benthamdirect.com The combination of microwave irradiation with solvent-free conditions provides a particularly powerful and environmentally mild route to a diversity of benzimidazoles, with some reactions achieving quantitative yields in as little as 5 minutes. mdpi.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
Reactants Method Time Yield Reference N-phenyl-o-phenylenediamine, Benzaldehyde (B42025) Conventional Heating (60°C) 120 min 61.4% mdpi.com N-phenyl-o-phenylenediamine, Benzaldehyde Microwave (solvent-free, Er(OTf)3 cat.) 5 min 99.9% mdpi.com o-phenylenediamine, Various Aldehydes Conventional Heating Longer times Lower yields benthamdirect.com o-phenylenediamine, Various Aldehydes Microwave (catalyst-free) 5-10 min 94-98% benthamdirect.com o-phenylenediamine, Benzoic Acid Conventional Heating Not specified Lower yields mdpi.com o-phenylenediamine, Benzoic Acid Ball Milling (solvent-free) 60 min ~95% mdpi.com
Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. eprajournals.com The synthesis of benzimidazoles under solvent-free conditions has been achieved through various techniques, offering advantages such as reduced environmental impact, simplified workup procedures, and sometimes enhanced reactivity and selectivity. tandfonline.comeprajournals.com These reactions can be facilitated by solid catalysts, grinding techniques like ball milling, or simply by heating the neat reactants. rsc.orgmdpi.com
For example, the condensation of o-phenylenediamines and aldehydes can be performed efficiently under solvent-free conditions using a hypervalent iodine oxidant, with reactions completing in just 3-5 minutes at room temperature. tandfonline.com Similarly, ball milling has been employed for the solvent-free reaction of o-phenylenediamine and benzoic acid, affording the product in approximately 95% yield. mdpi.com Numerous solid catalysts, including nanocrystalline magnesium oxide and CuO nanoparticles, have also been shown to effectively promote benzimidazole formation in the absence of a solvent. rsc.org
Table 5: List of Compounds Mentioned
Compound Name This compound o-phenylenediamine 4-methoxy-1,2-phenylenediamine Propanoic acid 1H-benzo[d]imidazole 2-methyl-1H-benzo[d]imidazole 2-ethyl-1H-benzo[d]imidazole Formic Acid Acetic Acid Propionamide Polyphosphoric acid Indium triflate (In(OTf)3) Lanthanum chloride (LaCl3) Iodobenzene diacetate (IBD) Phenyliodine(III) diacetate (PIDA) Copper(II) acetate (Cu(OAc)2) D-Glucose Fe(III) porphyrin Ammonium acetate Copper(I) oxide (Cu₂O) Palladium(II) acetate (Pd(OAc)2) Erbium triflate (Er(OTf)3) Magnesium oxide Copper(II) oxide (CuO)
Utilization of Ultrasonic Irradiation for Reaction Acceleration
The application of ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby dramatically accelerating reaction rates.
In the context of benzimidazole synthesis, ultrasound has been shown to promote the condensation of o-phenylenediamines with various carbonyl compounds, leading to higher yields in substantially shorter reaction times. researchgate.netresearchgate.net For the synthesis of a molecule like this compound, this would typically involve the reaction of 4-methoxy-o-phenylenediamine with propanoic acid or a derivative thereof.
Research has demonstrated that ultrasound can facilitate these reactions even under catalyst-free conditions, providing a greener pathway to potentially bioactive benzimidazoles. researchgate.net For instance, the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and imino ester hydrochlorides at 50°C under ultrasonic irradiation proceeds efficiently without a catalyst, highlighting the method's clean and economical nature. researchgate.net
Furthermore, ultrasound can be effectively combined with various catalytic systems to enhance their efficiency. Studies have reported the successful use of catalysts like MnO2, nano-FeCl3/Al2O3, and copper oxide-decorated reduced graphene oxide (CuO-rGO) nanocomposites under ultrasonic conditions. tandfonline.comrsc.orgresearchgate.net The synergistic effect of the catalyst and sonication often leads to superior results compared to using either method alone. tandfonline.com For example, a CuO-rGO nanocomposite catalyst showed a 20-fold increase in catalytic activity for benzimidazole synthesis under ultrasound irradiation compared to conventional methods. tandfonline.com
Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives
| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | None | Reflux | Several hours | Moderate | researchgate.net |
| Ultrasonic Irradiation | None | 50°C | 7-8 minutes | Good | researchgate.net |
| Ultrasonic Irradiation | CuO-rGO | Water, RT | Short | High | tandfonline.com |
Design and Implementation of Reusable Catalyst Systems, Including Nanocatalysts
The development of reusable catalysts is a key area of green chemistry, aiming to reduce waste and cost. For the synthesis of benzimidazoles, a variety of heterogeneous catalysts, particularly nanocatalysts, have been designed and implemented with great success. These catalysts are easily separated from the reaction mixture (e.g., by filtration or magnetic decantation) and can be reused for multiple cycles without a significant loss of activity. tandfonline.comnih.gov
Gold nanoparticles (AuNPs) supported on materials like TiO2 have proven to be highly efficient for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes under ambient conditions. nih.govmdpi.comnih.gov The Au/TiO2 catalyst can be recovered and reused at least five times without a significant drop in its catalytic efficacy. nih.gov
Copper-based catalysts are also prominent. Commercially available copper(II) hydroxide (B78521) (Cu(OH)2) serves as an efficient, cost-effective, and recyclable solid catalyst for the synthesis of multifunctional benzimidazoles. scirp.org Similarly, copper-Schiff base complexes immobilized on mesoporous silica (B1680970) (MCM-41) have been used as reusable catalysts under ultrasonic irradiation, achieving high yields and allowing for recovery and reuse for up to three cycles. tandfonline.com
Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. A range of nanocatalysts have been reported for benzimidazole synthesis, including:
Metal Oxides: ZnO, nano-Fe2O3, and MnO2 nanoparticles have been used, often under solvent-free or aqueous conditions. rsc.orgsci-hub.st
Supported Nanoparticles: Systems like nano-TiCl4·SiO2 and copper nanoparticles loaded on various supports demonstrate high efficiency and recyclability. rsc.orgsci-hub.st
Magnetic Nanocatalysts: Cobalt-ferrite magnetic nanoparticles (CoFe2O4@SiO2) functionalized with ionic liquids allow for easy separation using an external magnet and can be reused multiple times. rsc.org
Table 2: Performance of Selected Reusable Catalysts in Benzimidazole Synthesis
| Catalyst | Substrates | Conditions | Yield Range | Reusability | Reference |
|---|---|---|---|---|---|
| Au/TiO2 | o-phenylenediamine, aldehydes | CHCl3:MeOH, RT | High (80-96%) | At least 5 cycles | nih.govmdpi.com |
| Cu(OH)2 | o-phenylenediamine, aldehydes | Methanol, RT | 80-99% | Several cycles | scirp.org |
| CoFe2O4@SiO2@PAF-IL | o-phenylenediamine, aldehydes | Solvent-free, 80°C | High | Multiple cycles | rsc.org |
Mechanistic Investigations of this compound Synthetic Pathways
The most common pathway for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile). nih.govresearchgate.net For this compound, the reactants would be 4-methoxy-o-phenylenediamine and propanoic acid (or propanal/propionaldehyde).
The generally accepted mechanism for the reaction between an o-phenylenediamine and an aldehyde, often promoted by an acid or a metal catalyst, proceeds through the following key steps:
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second, free amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon. This step forms the five-membered dihydrobenzimidazole ring.
Aromatization: The resulting 2,3-dihydro-1H-benzimidazole intermediate undergoes oxidation to form the stable, aromatic benzimidazole ring system. This final step often requires an oxidizing agent, which can be atmospheric oxygen or a reagent added to the reaction mixture. researchgate.net In some catalytic systems, the catalyst itself facilitates this dehydrogenation step. nih.gov
When a carboxylic acid is used instead of an aldehyde, the initial step involves the formation of an amide linkage, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole product. researchgate.net The reaction is typically carried out under heating in the presence of a strong acid. orientjchem.org
Catalysts play a crucial role in this mechanism. Lewis acid catalysts (e.g., metal triflates, FeCl3) activate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. researchgate.netrsc.org In nanocatalytic systems, the high surface area provides numerous active sites for the reactants to adsorb and react efficiently. rsc.org
Strategies for Directed Functionalization and Derivatization of the this compound Scaffold
Once the core this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships. This functionalization can be directed at several positions on the molecule.
Regioselective Substitution Reactions on the Benzene (B151609) and Imidazole (B134444) Moieties
The benzene portion of the benzimidazole ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group (-OCH3) and the fused imidazole ring. The -OCH3 group is ortho-, para-directing. Given its position at C5, it would direct incoming electrophiles primarily to the C6 and C4 positions. The C6 position is generally more favored due to less steric hindrance. The C7 position is the least likely to be substituted due to steric hindrance from the adjacent C2-ethyl group and the peri-interaction with the N1-H.
Developing regioselective syntheses is crucial, as traditional methods can lead to mixtures of isomers. nih.gov For instance, the synthesis of 5- and 6-methoxy-substituted benzimidazoles often requires specific strategies to avoid the formation of the other regioisomer. nih.gov Controlled reaction conditions and specifically designed starting materials, such as pre-functionalized o-phenylenediamines, can achieve high regioselectivity. academie-sciences.fr
N-Alkylation and N-Acylation Approaches for Modifying Nitrogen Atoms
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily modified via alkylation or acylation. In an unsymmetrically substituted benzimidazole like this compound, the two nitrogen atoms (N1 and N3) are chemically distinct, which can lead to a mixture of N1 and N3 substituted products. However, the tautomeric nature of the N-H bond means that for many purposes, N1- and N3-alkylation of the parent compound lead to the same product mixture.
N-alkylation is commonly achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), can be employed to facilitate the reaction between the aqueous base and the organic-soluble reactants. researchgate.net Green chemistry approaches have utilized aqueous basic media with surfactants like sodium dodecyl sulfate (SDS) to promote efficient N-alkylation. lookchem.com
N-acylation can be performed using acyl chlorides or anhydrides. These reactions introduce a carbonyl group attached to the nitrogen, forming an N-acylbenzimidazole. This modification can influence the electronic properties and biological activity of the molecule. nih.gov
Table 3: Methods for N-Functionalization of Benzimidazoles
| Reaction | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl bromides, KOH (aq) | Phase-Transfer Catalyst | N-Alkylbenzimidazole | researchgate.net |
| N-Alkylation | Alkyl halides, NaOH (aq) | SDS, RT or 60°C | N-Alkylbenzimidazole | lookchem.com |
Targeted Side-Chain Modifications at the C2-Position
The ethyl group at the C2-position also offers a site for functionalization, although it is generally less reactive than the aromatic ring or the nitrogen atoms. Modification of such alkyl side-chains can be challenging but offers a route to novel analogues.
One potential strategy involves the deprotonation of the α-carbon of the ethyl group (the -CH2- carbon) using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents. This approach allows for the extension or branching of the C2-alkyl chain, providing access to a diverse range of derivatives. Increasing the length of an alkyl chain can, in some contexts, influence biophysical properties like thermal stability. nih.gov
Sophisticated Spectroscopic and Structural Elucidation Techniques for 2 Ethyl 5 Methoxy 1h Benzo D Imidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of benzimidazole (B57391) derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For N-unsubstituted benzimidazoles, NMR spectra can be complicated by the phenomenon of prototropic tautomerism, where a proton rapidly exchanges between the two nitrogen atoms of the imidazole (B134444) ring. beilstein-journals.orgnih.gov This rapid exchange can lead to averaged signals, simplifying the spectrum but also obscuring the distinct chemical shifts of the two tautomers. beilstein-journals.org
To unambiguously assign the proton (¹H) and carbon (¹³C) signals in 2-ethyl-5-methoxy-1H-benzo[d]imidazole, multi-dimensional NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For the ethyl group, COSY would show a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons. It would also reveal correlations between the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for assigning quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, correlations from the methylene protons of the ethyl group to the C2 carbon of the imidazole ring would confirm the position of the ethyl substituent.
The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) group (-OCH₃) at the C5 position is expected to increase electron density in the benzene ring, leading to upfield shifts (lower ppm values) for the aromatic protons, particularly those ortho and para to it. Conversely, the benzimidazoliumyl group can cause a downfield shift for ortho- and para-carbon signals. clockss.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| N1-H | 12.0 - 12.5 (broad) | - | H4, H7a |
| C2 | - | ~155 | Protons of ethyl group |
| C4 | ~7.4 | ~112 | H6, N1-H |
| C5 | - | ~156 | H4, H6, OCH₃ protons |
| C6 | ~6.8 | ~100 | H4, OCH₃ protons |
| C7 | ~7.3 | ~118 | N1-H |
| C3a | - | ~135 | H4, H7 |
| C7a | - | ~140 | H6, H7, N1-H |
| Ethyl -CH₂- | ~2.9 (quartet) | ~22 | C2, Ethyl -CH₃ |
| Ethyl -CH₃ | ~1.4 (triplet) | ~12 | C2, Ethyl -CH₂ |
| Methoxy -OCH₃ | ~3.8 (singlet) | ~55 | C5 |
| Note: Predicted values are based on typical shifts for substituted benzimidazoles. Actual values may vary depending on solvent and other experimental conditions. |
Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of molecular processes that occur on the NMR timescale, such as tautomerism. encyclopedia.pub In N-unsubstituted benzimidazoles, the proton on the nitrogen atom can exist in two equivalent positions (N1 and N3), leading to a rapid equilibrium between two tautomeric forms. nih.gov
At high temperatures or in certain solvents, this exchange is fast, resulting in a time-averaged spectrum where chemically distinct but rapidly interconverting sites show a single, averaged signal. For this compound, this means the C4/C7 and C5/C6 pairs would become equivalent. beilstein-journals.org As the temperature is lowered, the rate of this proton exchange decreases. If the exchange rate becomes slow enough, separate signals for each of the two tautomers can be observed. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the kinetic and thermodynamic parameters of the tautomeric equilibrium, including the activation energy (Ea) and the equilibrium constant (K). encyclopedia.pub The choice of solvent is also critical; polar solvents like DMSO-d₆ can slow the tautomerization rate compared to nonpolar solvents like CDCl₃, making it easier to observe the individual tautomers. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. researchgate.net The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), with each type of bond and functional group having characteristic absorption or scattering frequencies.
For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to its key structural features:
N-H Vibrations: A broad band in the region of 3200-2800 cm⁻¹ in the FTIR spectrum is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups are observed in the 2980-2850 cm⁻¹ region. researchgate.net
C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are found in the 1650-1450 cm⁻¹ region. These bands are often strong in both FTIR and Raman spectra.
C-O Stretching: The methoxy group will show a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Ring Vibrations: The breathing modes and other skeletal vibrations of the benzimidazole ring appear at lower frequencies. researchgate.net
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the benzene ring, which are sensitive to the substitution pattern, are observed in the 900-650 cm⁻¹ range.
Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental spectra to aid in the precise assignment of vibrational modes. researchgate.netresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3200 - 2800 | Broad, indicative of hydrogen bonding |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 2980 - 2850 | Asymmetric and symmetric stretching of ethyl/methoxy |
| C=N / C=C Ring Stretch | 1650 - 1450 | Stretching vibrations within the heterocyclic ring |
| C-H Bend (Aliphatic) | 1470 - 1370 | Bending (scissoring, rocking) of ethyl/methoxy groups |
| Asymmetric C-O-C Stretch (Methoxy) | ~1250 | Strong band characteristic of aryl ethers |
| Symmetric C-O-C Stretch (Methoxy) | ~1040 | Strong band characteristic of aryl ethers |
| Aromatic C-H Out-of-Plane Bend | 900 - 650 | Bending vibrations sensitive to substitution pattern |
| Data compiled from typical values for substituted benzimidazoles and related aromatic ethers. researchgate.netresearchgate.net |
High-Resolution Mass Spectrometry for Reaction Monitoring and Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the molecular formula. For this compound (C₁₀H₁₂N₂O), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass, confirming the identity of the compound.
Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. journalijdr.com Under electron impact (EI) ionization, the molecular ion (M⁺˙) is formed, which can then undergo a series of fragmentation reactions to produce smaller, characteristic ions. The fragmentation of benzimidazoles is well-studied and often involves characteristic losses. researchgate.netacs.org
For this compound, key fragmentation pathways could include:
Loss of a methyl radical (·CH₃): A common fragmentation for ethyl-substituted aromatics is the benzylic cleavage to lose a methyl radical, forming a stable cation at [M-15]⁺.
Loss of ethylene (C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene from the ethyl group.
Loss of a methyl radical from the methoxy group: Cleavage of the O-CH₃ bond can result in the loss of a methyl radical ([M-15]⁺).
Loss of formaldehyde (CH₂O): The methoxy group can also facilitate the loss of formaldehyde, leading to an ion at [M-30]⁺.
Cleavage of the Benzimidazole Ring: A characteristic fragmentation of the benzimidazole core involves the loss of HCN (hydrogen cyanide), resulting in an ion at [M-27]⁺.
By analyzing these fragmentation patterns, researchers can confirm the presence and location of the various substituents on the benzimidazole core. This technique is also invaluable for monitoring the progress of a chemical reaction by identifying reactants, intermediates, and products in a reaction mixture.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interaction Analysis
While NMR, vibrational spectroscopy, and mass spectrometry provide information about molecular structure and connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. mdpi.com
For this compound, an X-ray crystal structure would definitively confirm the connectivity and reveal the preferred conformation of the ethyl and methoxy groups relative to the benzimidazole ring system. The benzimidazole ring itself is expected to be essentially planar. nih.gov
Furthermore, crystallographic analysis is unparalleled in its ability to characterize supramolecular interactions, which govern how molecules pack together in a crystal. Key interactions for this molecule would likely include:
Hydrogen Bonding: The N-H proton of the imidazole ring is a strong hydrogen bond donor, while the unprotonated nitrogen atom is a strong acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, often creating infinite chains or discrete dimers and trimers in the crystal lattice. beilstein-journals.org The oxygen atom of the methoxy group could also act as a hydrogen bond acceptor.
C-H···π Interactions: Weaker C-H···π interactions, where C-H bonds from the ethyl or aromatic groups interact with the π-face of an adjacent benzimidazole ring, may also contribute to the stability of the crystal packing.
By analyzing these intermolecular forces, a complete picture of the solid-state architecture can be developed, providing insights into the material's physical properties.
Computational and Theoretical Chemistry Applications to 2 Ethyl 5 Methoxy 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Descriptors
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its balance of accuracy and computational efficiency. By modeling the electron density, DFT can elucidate the electronic structure and predict a variety of chemical properties. For 2-ethyl-5-methoxy-1H-benzo[d]imidazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute a range of electronic and reactivity descriptors. researchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com
For benzimidazole (B57391) derivatives, the HOMO-LUMO gap is instrumental in understanding their potential bioactivity, as it reflects the molecule's capacity for charge transfer interactions. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. nih.govirjweb.com
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
While specific DFT data for this compound is not available in the cited literature, the table below presents calculated values for analogous benzimidazole derivatives, illustrating the typical range of these quantum chemical descriptors.
| Compound/Descriptor | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |
| Imidazole (B134444) Derivative Example | -6.2967 | -1.8096 | 4.4871 | 2.2436 | 4.0532 | 3.659 |
| PDBO Example | -6.2695 | -2.5094 | 3.7601 | 1.8801 | 4.3895 | 5.118 |
Data for the imidazole derivative is from a study on 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione and for PDBO from a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, serving as illustrative examples. irjweb.commalayajournal.org
For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring. This analysis helps in understanding the electronic communication between the methoxy (B1213986), ethyl, and benzimidazole core moieties. Studies on other substituted benzimidazoles have shown significant electron delocalization, which is crucial for their biological and chemical properties. nih.govacademicjournals.org
DFT calculations are a reliable method for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). academicjournals.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (δ) can be predicted. academicjournals.org Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies can be determined.
These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. For instance, a study on 2-substituted benzimidazoles demonstrated a good correlation between the calculated and experimental vibrational frequencies, aiding in the assignment of complex spectral bands. nih.gov While specific predicted data for this compound is not present in the searched literature, the established methodologies suggest that a DFT approach would yield accurate predictions for its 1H and 13C NMR spectra, as well as its IR and Raman spectra.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules.
Molecular Dynamics (MD) simulations provide a temporal evolution of a molecular system, offering insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent. tandfonline.comresearchgate.net For this compound, an MD simulation would reveal the preferred conformations of the ethyl and methoxy groups relative to the benzimidazole ring in an aqueous or other solvent environment.
By simulating the molecule's trajectory over time, one can analyze parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the stability and flexibility of different parts of the molecule. researchgate.netnih.gov Such simulations are crucial for understanding how the molecule behaves in a biological context, as its conformation can significantly impact its ability to interact with a target receptor. tandfonline.comresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. chemrevlett.comnih.govijpsjournal.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netukm.my
For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. Benzimidazole derivatives are known to interact with a range of enzymes and receptors. chemrevlett.comnih.govnih.gov Docking simulations would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of a protein. acs.org The docking score, an estimation of the binding free energy, provides a quantitative measure of the binding affinity. ukm.my
The table below shows examples of binding energies for other benzimidazole derivatives with different protein targets, illustrating the insights that can be gained from such studies.
| Ligand | Target Protein | Binding Energy (kcal/mol) |
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 |
| Keto-benzimidazole derivative (7c) | EGFRwt | -8.1 |
| Keto-benzimidazole derivative (1c) | T790M mutant EGFR | -8.4 |
| Sulfonamide-benzimidazole derivative | Dihydropteroate Synthase | -7.1 to -7.9 |
Data is for illustrative purposes from studies on various benzimidazole derivatives. nih.govresearchgate.netukm.my
These non-clinical, mechanism-focused docking studies are pivotal for identifying potential biological targets for this compound and for guiding the design of more potent and selective derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Mechanism-focused)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific biological target. These mechanism-focused computational approaches are instrumental in the development of new therapeutic agents.
While specific predictive models for this compound are not documented, the general principles of QSAR can be applied to understand how its distinct structural features might contribute to its interaction potency. A typical QSAR study on a series of benzimidazole derivatives would involve the following steps:
Data Set Collection: A series of benzimidazole analogs with varying substituents and their corresponding biological activities (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule in the series.
Model Development: Statistical methods, like multiple linear regression, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For this compound, key descriptors would likely include the size and hydrophobicity of the ethyl group at the 2-position and the electronic influence and hydrogen-bonding capacity of the methoxy group at the 5-position. The position of these substituents is known to be critical for biological activity. biointerfaceresearch.com
Table 1: Illustrative Descriptors for QSAR Analysis of Benzimidazole Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Hammett constant (σ) | The electron-donating nature of the 5-methoxy group can influence the pKa of the imidazole nitrogen and its ability to form hydrogen bonds. |
| Steric | Molar Refractivity (MR) | The size and shape of the 2-ethyl group can affect how the molecule fits into a binding pocket. |
| Hydrophobic | Partition coefficient (logP) | The overall lipophilicity of the molecule, influenced by both the ethyl and methoxy groups, is crucial for membrane permeability and interaction with hydrophobic regions of a target protein. |
| Topological | Connectivity indices (χ) | These descriptors capture the branching and connectivity of the molecule, providing insights into its overall shape and flexibility. |
This table is illustrative and based on general QSAR principles for benzimidazole derivatives.
Pharmacophore models derived from active benzimidazole derivatives often highlight the importance of the N-H group of the imidazole ring as a hydrogen bond donor and the lone pair on the other nitrogen as a hydrogen bond acceptor. The aromatic system also contributes to pi-pi stacking interactions with aromatic residues in a protein's active site.
Based on the structure of this compound, ligand design strategies could explore:
Modification of the 2-ethyl group: Replacing the ethyl group with other alkyl or aryl groups could probe the steric and hydrophobic limits of the binding pocket.
Substitution at the 5-methoxy group: Introducing different electron-donating or electron-withdrawing groups at this position could modulate the electronic properties of the benzimidazole ring and its interaction with the target.
Derivatization of the N-1 position: Adding substituents to the imidazole nitrogen can significantly impact the molecule's properties and introduce new interaction points.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Interaction |
| Hydrogen Bond Donor | The N-H group of the imidazole ring. | Interaction with a hydrogen bond acceptor on the target protein (e.g., carbonyl oxygen). |
| Hydrogen Bond Acceptor | The sp2 hybridized nitrogen atom in the imidazole ring. | Interaction with a hydrogen bond donor on the target protein (e.g., amide N-H). |
| Aromatic Ring | The fused benzene (B151609) ring. | Pi-pi stacking or hydrophobic interactions with aromatic amino acid residues. |
| Hydrophobic Feature | The ethyl group at the 2-position. | Interaction with a hydrophobic pocket in the target. |
| Hydrogen Bond Acceptor | The oxygen atom of the methoxy group. | Potential for an additional hydrogen bond interaction. |
This table represents a hypothetical pharmacophore model based on the chemical structure.
Investigation of this compound Reveals Limited Publicly Available Biological Data
The benzimidazole scaffold is a prominent feature in many compounds investigated for various therapeutic purposes. Research on related benzimidazole derivatives highlights a variety of biological targets and mechanisms. For instance, different substituted benzimidazoles have been evaluated as DNA minor groove-binding agents, inhibitors of enzymes like topoisomerase I, and modulators of receptors such as the GABA-A receptor. nih.govnih.gov
Studies on analogous compounds often explore how different substituents on the benzimidazole ring influence activity. For example, research on other 1H-benzo[d]imidazoles has investigated the impact of substitutions at the C2, C5, and other positions on their interaction with biological targets. These structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds. However, specific SAR data pertaining to the 2-ethyl and 5-methoxy configuration of the requested compound are not detailed in the available literature.
While general methodologies for studying enzyme kinetics, receptor binding affinities, and interactions with nucleic acids are well-established for the benzimidazole class, the application of these methods to this compound has not been specifically documented in the reviewed sources. For example, studies on other benzimidazoles have utilized techniques such as fluorescence spectroscopy and molecular docking to understand their binding to DNA and proteins. nih.gov
Investigation of Molecular Interactions and Pre Clinical Biological Activities of 2 Ethyl 5 Methoxy 1h Benzo D Imidazole Mechanism Oriented Research
Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets
Analysis of Positional and Substituent Effects on Molecular Binding Affinity
The specific placement and chemical nature of substituents on the benzimidazole (B57391) core are critical determinants of molecular binding affinity and, consequently, biological activity. The subject compound, 2-ethyl-5-methoxy-1H-benzo[d]imidazole, features an ethyl group at the 2-position and a methoxy (B1213986) group at the 5-position. The influence of these substituents can be inferred from structure-activity relationship (SAR) studies on closely related benzimidazole derivatives.
The Role of the 2-Ethyl Substituent:
The 2-position of the benzimidazole ring is a common site for substitution, and the nature of the group at this position significantly impacts biological activity. Theoretical studies on the molecular structure of 2-ethyl-1H-benzo[d]imidazole provide insights into its fundamental geometry. researchgate.net The ethyl group, being a small alkyl chain, contributes to the lipophilicity of the molecule. This increased lipophilicity can enhance the ability of the compound to penetrate cellular membranes and interact with hydrophobic pockets within biological targets. nih.gov
In studies of related benzimidazole derivatives, the length of the alkyl chain at various positions has been shown to be a critical factor for activity. For instance, in a series of N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivatives, an increase in the length of the N-1 alkyl chain from one to seven carbons generally correlated with an increase in anticancer activity against the MDA-MB-231 human breast cancer cell line. nih.gov This suggests that the hydrophobic interactions provided by the alkyl chain are crucial for binding to the target. While this example pertains to the N-1 position, it underscores the importance of alkyl substituents in modulating the biological activity of benzimidazoles. Therefore, the 2-ethyl group in this compound is expected to play a significant role in its interaction with biological targets, likely through hydrophobic interactions within a specific binding pocket.
The Influence of the 5-Methoxy Substituent:
The 5-position of the benzimidazole ring is another key site for modification. The methoxy group (-OCH3) at this position is an electron-donating group, which can influence the electronic properties of the entire benzimidazole ring system. This, in turn, can affect its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are often crucial for ligand-receptor binding.
Studies on other 5-substituted benzimidazoles have highlighted the importance of this position. For example, in a series of benzimidazole-2-carbamates, various substituents at the 5-position led to significant antineoplastic and antifilarial activities. sigmaaldrich.com Specifically, the presence of a methoxy group can have a dual role. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov Furthermore, the lipophilic nature of the methyl portion of the methoxy group can contribute to hydrophobic interactions. nih.gov
In a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, methoxy groups on a phenyl ring were found to enhance cytotoxic activity, potentially through both hydrophobic interactions and hydrogen bonding. nih.gov While this example involves a phenyl substituent, it demonstrates the favorable contribution of methoxy groups to the biological activity of benzimidazole-containing compounds. Therefore, the 5-methoxy group in this compound is likely to be a key contributor to its binding affinity for specific biological targets.
The following table summarizes the potential contributions of the substituents based on studies of analogous compounds.
| Substituent | Position | Potential Effect on Molecular Binding | Supporting Evidence from Analogous Compounds |
| Ethyl | 2 | Increases lipophilicity, facilitates hydrophobic interactions. | Alkyl chains on the benzimidazole scaffold are often associated with enhanced biological activity due to improved hydrophobic interactions with target proteins. nih.gov |
| Methoxy | 5 | Acts as a hydrogen bond acceptor (oxygen atom), contributes to hydrophobic interactions (methyl group), and modifies electronic properties of the benzimidazole ring. | Methoxy groups on benzimidazole and related scaffolds have been shown to enhance binding affinity and biological activity through hydrogen bonding and hydrophobic interactions. nih.gov |
Identification of Critical Pharmacophoric Elements for Biological Interaction
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the analysis of various biologically active benzimidazole derivatives, a hypothetical pharmacophore model for this compound can be proposed.
The critical pharmacophoric elements of this compound likely include:
The Benzimidazole Core: This planar, aromatic system is a fundamental element. The nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring system itself can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site. The benzimidazole nucleus is a known component of molecules that bind to the minor groove of DNA and can act as topoisomerase inhibitors. acs.orgnih.gov
The 2-Ethyl Group: This feature likely serves as a hydrophobic element, fitting into a corresponding hydrophobic pocket of a target protein. The size and orientation of this group would be critical for achieving a precise fit and maximizing van der Waals interactions. In some contexts, alkyl groups at the 2-position can be crucial for activity, as seen in various antimicrobial and anticancer benzimidazoles.
The N-H Group of the Imidazole (B134444) Ring: The protonated nitrogen in the imidazole ring can act as a hydrogen bond donor, which is a frequently observed interaction in the binding of benzimidazole derivatives to their biological targets.
A summary of the proposed pharmacophoric features is presented in the table below.
| Pharmacophoric Feature | Potential Role in Biological Interaction |
| Benzimidazole Ring System | π-π stacking interactions, hydrogen bond acceptor/donor (ring nitrogens) |
| 2-Ethyl Group | Hydrophobic interactions, van der Waals forces |
| 5-Methoxy Group | Hydrogen bond acceptor (oxygen), hydrophobic interactions (methyl) |
| Imidazole N-H | Hydrogen bond donor |
The combination of these elements in a specific three-dimensional arrangement is likely what would confer biological activity upon this compound. The precise nature of this activity, whether it be anticancer, antimicrobial, or something else, would depend on the specific protein or biological macromolecule it interacts with. For instance, many benzimidazole derivatives have shown promise as anticancer agents by targeting enzymes like topoisomerases or kinases. nih.govacs.orgnih.gov Molecular docking studies on related compounds have shown that the benzimidazole core and its substituents can fit snugly into the active sites of these enzymes, leading to their inhibition. chemrevlett.comresearchgate.net
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of 2 Ethyl 5 Methoxy 1h Benzo D Imidazole
High-Performance Chromatographic Separations (HPLC, GC) for Purity Control and Impurity Profiling
Chromatographic techniques are the cornerstone of purity control and impurity profiling in the pharmaceutical and chemical industries. ijprajournal.combiomedres.usresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) offer high-resolution separation, enabling the detection and quantification of the main component alongside any minor impurities. ijprajournal.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing non-volatile and thermally sensitive compounds like benzimidazole (B57391) derivatives. biomedres.us The development of a robust HPLC method for 2-ethyl-5-methoxy-1H-benzo[d]imidazole would be based on methodologies established for similar compounds, such as other 5-methoxy-benzimidazoles and anthelmintic drugs. nih.govsielc.com A reverse-phase approach is typically favored, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.govhplc.eu
A satisfactory separation for benzimidazole derivatives has been achieved using a gradient system with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as phosphate, adjusted to a specific pH. nih.gov For the target compound, a similar system would be effective. Detection is commonly performed using a UV detector, as the benzimidazole ring system is a strong chromophore. Wavelengths around 254 nm or 288 nm are often used for related structures. nih.gov A method for the closely related 5-methoxy-1H-benzimidazole utilizes a mobile phase of acetonitrile, water, and phosphoric acid, which is a common and effective combination for achieving good peak shape and resolution. sielc.com
Impurity profiling is a critical extension of purity analysis, aiming to identify and quantify each impurity present in the substance. researchgate.netchromatographyonline.com For this compound, this would involve stress testing (forced degradation) to intentionally produce degradation products, which are then separated and identified using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This approach provides not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation of unknown impurities.
Table 1: Illustrative HPLC Parameters for Analysis of Benzimidazole Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reverse-Phase C8 or C18, 5 µm particle size |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with acidifier like phosphoric or formic acid) |
| pH | Adjusted to 4.5 |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm or 288 nm |
| Injection Volume | 10 - 20 µL |
This table presents typical parameters based on established methods for related benzimidazole compounds. nih.govhplc.eu
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of many benzimidazoles by GC can be challenging due to their relatively low volatility and potential for thermal degradation. However, a multi-residue assay for benzimidazole anthelmintics has been developed that uses GC with mass spectrometric (MS) detection for confirmation. nih.govoup.com This method involves an acid hydrolysis step followed by derivatization to create a more volatile analogue, such as a tert-butyldimethylsilyl derivative. nih.govoup.com A similar derivatization strategy would likely be necessary for the robust GC analysis of this compound, particularly for trace-level impurity analysis. Headspace GC is also a preferred technique for identifying residual solvents from the synthesis process. ijprajournal.com
Development of Advanced Electrochemical Sensing Applications
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds, including various benzimidazole derivatives. researchgate.net The development of electrochemical sensors for this compound would leverage the inherent electrochemical activity of the benzimidazole nucleus.
Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly well-suited for this purpose. ajol.infoukim.mk Studies on various benzimidazole compounds have demonstrated that they can be oxidized or reduced at an electrode surface. usm.myelectrochemsci.org For instance, the voltammetric determination of a mixture of benzimidazole anthelmintics was successfully performed using a poly(3-methylthiophene)-modified glassy carbon electrode, which enhanced the sensitivity and lowered the limits of detection. ajol.info The electrochemical behavior of copper (II) benzimidazole complexes has also been investigated, showing diffusion-controlled quasi-reversible electrode processes. usm.my
For this compound, a sensor could be fabricated using a modified glassy carbon or screen-printed electrode. The methoxy (B1213986) group, being an electron-donating group, would likely influence the oxidation potential of the molecule. The development process would involve optimizing key parameters such as the pH of the supporting electrolyte, the type of electrode modifier, and the specific voltammetric waveform to achieve the best analytical performance in terms of sensitivity, selectivity, and linear range. A study of 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole showed it acts as a mixed-type inhibitor in corrosion studies, indicating its interaction at electrode surfaces. electrochemsci.org
Table 2: Potential Parameters for Voltammetric Determination
| Parameter | Potential Approach |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE), possibly modified with nanomaterials or conductive polymers |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Technique | Square-Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) |
| Supporting Electrolyte | Phosphate or Acetate (B1210297) Buffer |
| pH Range | Acidic to Neutral (to be optimized) |
This table outlines a plausible set of parameters for developing an electrochemical method for this compound based on existing literature for related compounds. ajol.infoukim.mk
Spectrophotometric Methods for Quantitative Determination in Research Matrices
UV-Visible spectrophotometry is a widely accessible and valuable tool for the quantitative analysis of compounds containing chromophoric groups. The benzimidazole ring system possesses strong UV absorption, making it suitable for direct spectrophotometric determination. nist.gov The UV-Vis spectrum of a benzimidazole derivative typically shows characteristic absorption bands that can be used for quantification. researchgate.net For instance, a study on a substituted benzimidazole-carboxylate showed a maximum absorption (λmax) at 326 nm. semanticscholar.org
For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax. The concentration in an unknown sample can then be determined by applying Beer's Law. The simplicity and speed of this method make it ideal for routine analysis in research settings.
To enhance selectivity and sensitivity, especially in complex matrices, derivatization reactions can be employed to produce a colored product with absorption in the visible region. A well-established method for some benzimidazole proton pump inhibitors involves their reaction with iron (III) and potassium ferricyanide (B76249) in a neutral medium. nih.govnih.gov This reaction leads to the formation of a stable Prussian blue product, which exhibits maximum absorption between 720-730 nm. nih.govnih.gov Another derivatization strategy involves the nucleophilic substitution reaction with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to form an orange-colored product with a λmax around 453 nm. researchgate.net These methods offer the advantage of shifting the measurement to the visible region, where interference from many common excipients and matrix components is reduced.
Table 3: Spectrophotometric Methodologies for Benzimidazole Derivatives
| Method | Principle | λmax |
|---|---|---|
| Direct UV Spectrophotometry | Direct measurement of UV absorbance of the benzimidazole ring. | Dependent on specific structure and solvent (typically in the UV range). |
| Prussian Blue Formation | Reaction with Fe(III) and K₃[Fe(CN)₆] to form a colored complex. | 720 - 730 nm |
| NQS Derivatization | Reaction with 1,2-naphthoquinone-4-sulphonate to form a colored adduct. | ~453 nm |
This table summarizes spectrophotometric approaches applicable to benzimidazole compounds based on published research. semanticscholar.orgnih.govnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-ethyl-5-methoxy-1H-benzo[d]imidazole?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, maleimide-modified imidazole derivatives (e.g., 2-ethylimidazole) can be synthesized via addition reactions using dimethylformamide (DMF) as a solvent under reflux conditions (100–120°C). Catalysts like p-toluenesulfonic acid (p-TSA) enhance reaction efficiency, as demonstrated in analogous benzimidazole syntheses .
- Key Parameters :
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | p-TSA | 100–120 | 2–4 | 75–94% |
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and dihedral angles. For example, planar deviations in benzimidazole derivatives are typically <0.03 Å, with dihedral angles between aromatic rings ranging from 60–65° . Complementary techniques include:
- FTIR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
- NMR : Assign methoxy (-OCH₃) and ethyl (-CH₂CH₃) proton signals (δ 3.8–4.2 ppm for OCH₃; δ 1.2–1.5 ppm for CH₂CH₃) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 7-methoxy-2-methyl-1H-benzo[d]imidazole):
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation .
- Protocols : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse with water and consult a physician .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The methoxy group (-OCH₃) enhances nucleophilicity at the 1-position nitrogen, facilitating coordination with metal catalysts. Computational studies (e.g., DFT/B3LYP/6-311++G(d,p)) show reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV) in methoxy-substituted benzimidazoles, increasing catalytic activity in oxidation reactions .
Q. What strategies improve the thermal stability of this compound in epoxy resin systems?
- Methodological Answer : Introduce bulky substituents (e.g., maleimide groups) to sterically hinder degradation. Studies show that modified imidazoles retain >90% activity after 30 days at 25°C, compared to unmodified analogs (<70%) .
- Experimental Design :
- Accelerated Aging : Heat samples to 80°C and monitor decomposition via TGA (weight loss <5% at 200°C).
- Kinetic Analysis : Use Arrhenius plots to predict shelf life .
Q. How can QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer : Develop descriptors (e.g., logP, polar surface area) from DFT-optimized geometries. For imidazole derivatives, Random Forest Regression (RFR) models achieve R² > 0.85 for antimicrobial activity predictions against S. aureus .
- Data Integration :
| Descriptor | Role in Activity |
|---|---|
| logP | Correlates with membrane permeability (optimal range: 2.5–3.5) |
| HOMO Energy | Predicts electron donation capacity for enzyme inhibition |
Contradictions and Resolution in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
